molecular formula C13H11F3N6 B2878469 3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-75-7

3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2878469
CAS RN: 899978-75-7
M. Wt: 308.268
InChI Key: JATFRHTWLWYBFN-UHFFFAOYSA-N
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Description

The compound “3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine” is a nitrogenous heterocyclic compound . It is part of a class of compounds known as triazolopyrimidines, which are known to exhibit diverse biological activities .


Synthesis Analysis

The synthesis of this compound and similar derivatives involves the use of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the key scaffold . The synthesis process involves various techniques and yields compounds that have been characterized using techniques such as melting point determination, and 1H and 13C NMR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolopyrimidine core, which is a nitrogenous heterocyclic moiety . This core is substituted with an ethyl group and a phenyl group that carries a trifluoromethyl substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.291 . Other properties such as melting point and NMR data are used for its characterization .

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, including its potential antimicrobial activity . Additionally, the development of new synthesis methods and the investigation of its mechanism of action could be areas of future research.

properties

IUPAC Name

3-ethyl-N-[3-(trifluoromethyl)phenyl]triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6/c1-2-22-12-10(20-21-22)11(17-7-18-12)19-9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATFRHTWLWYBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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